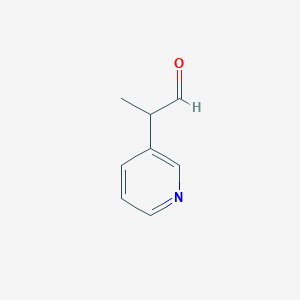
2-(PYRIDIN-3-YL)PROPANAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(PYRIDIN-3-YL)PROPANAL is an organic compound with the molecular formula C8H9NO It is a derivative of propanal, where the aldehyde group is attached to a pyridine ring at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-3-YL)PROPANAL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. For instance, the reaction of 3-pyridinecarboxaldehyde with ethylmagnesium bromide followed by hydrolysis can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of Grignard reagents or other organometallic compounds, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(PYRIDIN-3-YL)PROPANAL can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 2-(3-Pyridinyl)propanoic acid.
Reduction: 2-(3-Pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(PYRIDIN-3-YL)PROPANAL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(PYRIDIN-3-YL)PROPANAL involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Pyridinyl)propanal: Similar structure but with the aldehyde group at a different position.
3-Pyridinepropionic acid: The aldehyde group is replaced by a carboxylic acid group.
2-(3-Pyridinyl)propanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(PYRIDIN-3-YL)PROPANAL is unique due to the presence of both an aldehyde group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-pyridin-3-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-7H,1H3 |
Clé InChI |
NJWWQJFGEAYZPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















